molecular formula C13H20ClN B13582702 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride,Mixtureofdiastereomers

2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride,Mixtureofdiastereomers

Cat. No.: B13582702
M. Wt: 225.76 g/mol
InChI Key: DMQUTGVSHWUANP-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C13H19N. It is a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride typically involves the reaction of 4-methylbenzaldehyde with ethylamine to form an imine intermediate. This intermediate then undergoes cyclization to form the pyrrolidine ring. The final product is obtained by hydrochloride salt formation .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-ethyl-3-(4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11;/h4-7,12-14H,3,8-9H2,1-2H3;1H

InChI Key

DMQUTGVSHWUANP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCN1)C2=CC=C(C=C2)C.Cl

Origin of Product

United States

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